3-(3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-methoxyphenyl)acrylic acid
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Overview
Description
(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid: is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and methyl groups, a methoxyphenyl group, and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is as follows:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate aldehyde under acidic conditions.
Attachment of the Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group. This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a methoxyphenyl halide.
Formation of the Acrylic Acid Moiety: Finally, the acrylic acid moiety is introduced through a Heck reaction, where the intermediate product reacts with acrylic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, in medicinal applications, it may inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
(2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid: can be compared with similar compounds, such as:
4-Bromo-2-fluoro-1-nitrobenzene: Similar in having a bromine substituent but differs in its nitro group and lack of a pyrazole ring.
2-Bromo-2-hydroxyacetophenone: Shares the bromine substituent but has a hydroxy group and an acetophenone moiety instead of a pyrazole ring.
The uniqueness of (2E)-3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid lies in its combination of a pyrazole ring, methoxyphenyl group, and acrylic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17BrN2O3 |
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Molecular Weight |
365.22 g/mol |
IUPAC Name |
3-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H17BrN2O3/c1-10-16(17)11(2)19(18-10)9-13-8-12(5-7-15(20)21)4-6-14(13)22-3/h4-8H,9H2,1-3H3,(H,20,21) |
InChI Key |
ZZPWYKJRLOXLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=CC(=O)O)OC)C)Br |
Origin of Product |
United States |
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